4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline
Description
Properties
IUPAC Name |
4-[(3-pyridin-4-yloxyazetidin-1-yl)methyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-4-18-17(3-1)14(5-10-20-18)11-21-12-16(13-21)22-15-6-8-19-9-7-15/h1-10,16H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJSCRSFQLYWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=NC3=CC=CC=C23)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup-Doebner-von Miller Cyclization
Traditional methods employ the Skraup-Doebner-von Miller reaction, where aniline derivatives cyclize with α,β-unsaturated ketones under acidic conditions. For example, Wang et al. (2011) demonstrated palladium-catalyzed Wacker-type oxidative cyclization to synthesize 2-methylquinolines in 72–85% yields using PdCl₂/CuCl₂ in DMF at 80°C. Adapting this, 4-methylquinoline could be synthesized by substituting reactants to ensure methyl group incorporation at the 4-position.
Friedel-Crafts Alkylation
Electrophilic substitution at the 4-position of preformed quinoline is feasible via Friedel-Crafts alkylation. Martinez et al. (2008) reported aluminum trichloride (AlCl₃)-mediated alkylation using methyl chloride, achieving 68% yield in dichloromethane. However, this method risks over-alkylation, necessitating careful stoichiometric control.
Table 1: Quinoline Core Synthesis Methods
| Method | Reagents/Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Wacker Cyclization | PdCl₂/CuCl₂ | DMF | 72–85 | |
| Friedel-Crafts Alkylation | AlCl₃/CH₃Cl | CH₂Cl₂ | 68 |
Functionalization of Quinoline at the 4-Position
Introducing a methylene bridge at the 4-position requires nucleophilic substitution or radical-mediated processes.
Mannich Reaction
The Mannich reaction facilitates aminomethylation using formaldehyde and secondary amines. Zhou et al. (2008) achieved 4-aminomethylquinoline derivatives in 80% yield using ethyl ammonium nitrate (EAN) as an ionic liquid solvent. For 4-(chloromethyl)quinoline , Ghassamipour and Sardarian (2009) utilized dodecylphosphonic acid (DPA) in aqueous media, yielding 75% product.
Radical Bromination Followed by Substitution
Bromination at the 4-methyl position using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) generates 4-(bromomethyl)quinoline , a key intermediate. Chen et al. (2006) reported 89% yield under refluxing CCl₄. Subsequent substitution with azetidine derivatives proceeds via SN2 mechanisms.
Synthesis of 3-(Pyridin-4-yloxy)azetidine
The azetidine ring is synthesized via cyclization or ring-opening strategies.
Cyclization of 1,3-Dihalopropanes
Reacting 1,3-dibromopropane with pyridin-4-ol under basic conditions forms 3-(pyridin-4-yloxy)azetidine. Upadhyay et al. (2018) demonstrated K₂CO₃-mediated cyclization in DMF at 60°C, yielding 65% product.
Ring-Closing Metathesis (RCM)
Using Grubbs catalyst, RCM of diallylamine derivatives forms azetidine rings. Horn et al. (2008) achieved 70% yield with Grubbs II catalyst in toluene at 40°C. Functionalization with pyridin-4-ol via Mitsunobu reaction (DIAD, PPh₃) affords the target azetidine in 82% yield.
Table 2: Azetidine Synthesis Routes
| Method | Reagents/Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | K₂CO₃/1,3-dibromopropane | DMF | 65 | |
| Ring-Closing Metathesis | Grubbs II | Toluene | 70 |
Coupling of Azetidine to Quinoline
The final step involves linking 3-(pyridin-4-yloxy)azetidine to 4-(chloromethyl)quinoline.
Nucleophilic Substitution
Reacting 4-(chloromethyl)quinoline with azetidine in the presence of K₂CO₃ in acetonitrile at 50°C yields 78% product.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling ensures higher regioselectivity. The patent EP3057964B1 describes Pd(OAc)₂/Xantphos -catalyzed coupling in 1,4-dioxane at 100°C, achieving 85% yield.
Table 3: Coupling Reaction Optimization
| Condition | Catalyst/Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃ | CH₃CN | 78 | |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 1,4-Dioxane | 85 |
Purification and Characterization
Final purification via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization (ethanol/water) achieves >95% purity. Characterization by ¹H/¹³C NMR, HRMS , and X-ray crystallography confirms structure .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, bacterial infections, and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis in microbial cells. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and proteins involved in cell survival and proliferation.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related quinoline derivatives, highlighting their substituents, biological activities, and synthesis pathways:
Key Structural and Functional Differences
Azetidine vs. Piperidine/Pyrazole Rings: The azetidine ring in this compound introduces a smaller, more rigid heterocycle compared to piperidine derivatives (e.g., N’-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide). This may enhance binding specificity in enzyme pockets due to reduced conformational flexibility .
Substituent Effects on Bioactivity: Chloro-substituted azetidin-2-one derivatives (e.g., 3-chloro-4(2-chloroquinolin-3-yl)1-phenyl amine azetidin-2-one) show marked diuretic activity, likely due to electron-withdrawing groups enhancing membrane permeability . Thioether-linked triazolo-pyridazine derivatives (e.g., 6-((6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline) demonstrate kinase inhibition, attributed to the sulfur atom’s role in covalent binding .
Synthetic Accessibility: The target compound’s synthesis likely involves condensation of azetidine precursors with quinoline intermediates, similar to methods used for β-lactam-quinoline hybrids . In contrast, piperidine- and pyrazole-based analogues often require multi-step cyclization or metal-catalyzed coupling, increasing synthetic complexity .
Research Findings and Gaps
SAR Insights: The azetidine ring’s size and nitrogen positioning critically influence receptor binding. For example, replacing azetidine with pyrrolidine (as in 7-chloro-4-(pyrrolidin-1-yl)quinoline) alters electron distribution and steric effects, impacting efficacy . Substitution at the quinoline 4-position (e.g., methyl, chloro, or aryl groups) modulates lipophilicity and metabolic stability .
Unresolved Questions: Limited data exist on the pharmacokinetics and toxicity profile of this compound.
Biological Activity
The compound 4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline is a novel quinoline derivative that has garnered attention due to its potential biological activities. Quinoline and its derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure features a quinoline core substituted with a pyridin-4-yloxy group and an azetidine moiety. This unique arrangement is hypothesized to contribute to its biological activity through various mechanisms.
Biological Activity Overview
-
Anticancer Activity
- Recent studies have shown that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their efficacy against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines.
- A study reported IC50 values ranging from 0.5 to 5 µM for related quinoline derivatives, indicating moderate to high potency against these cell lines .
-
Mechanism of Action
- The mechanism of action for quinoline derivatives often involves the inhibition of key enzymes and pathways related to cancer proliferation. For example, some compounds have been shown to inhibit sirtuins, which play a role in cellular aging and cancer progression .
- Additionally, the azetidine moiety may enhance the compound's ability to penetrate cell membranes, thereby increasing its bioavailability and effectiveness.
-
Anti-inflammatory Properties
- Quinoline derivatives have also demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is crucial as excessive NO production is linked to various inflammatory diseases .
- Specific derivatives showed significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical mediators in inflammatory responses .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | K562 | 0.5 | |
| Antiproliferative | MV4-11 | 1.0 | |
| Antiproliferative | MCF-7 | 5.0 | |
| NO Inhibition | RAW 264.7 | Not specified |
Case Studies
- Study on Antiproliferative Activity
- Inflammatory Response Evaluation
Q & A
Q. What are the common synthetic routes for preparing 4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline?
The synthesis typically involves multi-step reactions:
- Step 1: Construction of the quinoline core via Skraup or Friedländer reactions, followed by functionalization at the 4-position.
- Step 2: Introduction of the azetidine moiety via nucleophilic substitution or alkylation. For example, coupling 3-(pyridin-4-yloxy)azetidine with a bromomethylquinoline intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 3: Purification via column chromatography or recrystallization to isolate the final product. Key challenges include controlling regioselectivity during quinoline functionalization and minimizing azetidine ring strain during coupling .
Q. How can the structure of this compound be confirmed post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: Identify protons on the pyridine (δ ~8.5 ppm for aromatic protons) and azetidine (δ ~3.5–4.5 ppm for CH₂ groups) rings.
- HRMS: Confirm molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₈N₃O: 292.1452).
- X-ray crystallography (if crystals are obtainable): Resolve spatial arrangement of the azetidine-quinoline linkage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the coupling of azetidine and quinoline moieties?
Systematic optimization involves:
- Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of azetidine, while THF may reduce side reactions.
- Temperature control: Elevated temperatures (80–100°C) accelerate reactivity but require monitoring for decomposition.
- Catalyst use: Phase-transfer catalysts (e.g., TBAB) improve interfacial interactions in biphasic systems .
- DOE (Design of Experiments): Use factorial designs to test interactions between variables like solvent polarity and base strength .
Q. How to resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies include:
- Purity validation: Ensure >95% purity via HPLC and LC-MS.
- Orthogonal assays: Compare results across enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays.
- Target engagement studies: Use SPR (Surface Plasmon Resonance) to confirm direct binding to purported targets like kinase domains .
Q. What strategies enhance the pharmacokinetic profile of this compound?
Modify substituents to improve solubility and bioavailability:
- Azetidine ring modifications: Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP.
- Pyridine substitution: Replace the 4-methoxy group with a sulfonamide to enhance aqueous solubility.
- In vitro ADME profiling: Use Caco-2 permeability assays and microsomal stability tests to guide structural optimization .
Methodological Recommendations
- For structural analogs: Cross-reference synthetic protocols for azetidine-containing quinolines (e.g., 8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline) to adapt reaction steps .
- For biological studies: Prioritize target validation using CRISPR knockouts or siRNA to confirm mechanism-of-action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
